molecular formula C15H21NO3 B13513244 Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B13513244
M. Wt: 263.33 g/mol
InChI Key: FLRIVTSNMBQHFI-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of benzyl alcohol with 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions often include room temperature and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: 3-(carboxymethyl)-4-methylpiperidine-1-carboxylate.

    Reduction: Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-methanol.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It is believed to act on certain receptors in the central nervous system, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter release and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(hydroxymethyl)-4-ethylpiperidine-1-carboxylate
  • Benzyl 3-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate
  • Benzyl 3-(hydroxymethyl)-4-isopropylpiperidine-1-carboxylate

Uniqueness

Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-12-7-8-16(9-14(12)10-17)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3

InChI Key

FLRIVTSNMBQHFI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1CO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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